molecular formula C3H8O2S2 B019338 Ethyl Methanethiosulfonate CAS No. 2043-76-7

Ethyl Methanethiosulfonate

Cat. No.: B019338
CAS No.: 2043-76-7
M. Wt: 140.23 g/mol
InChI Key: IZAYCFBWPSFFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Methanethiosulfonate (EMTS) is a highly specific and rapid-acting chemical reagent designed for probing protein structure and function, particularly through cysteine modification. Its core mechanism of action involves a reaction with accessible thiol (-SH) groups on cysteine residues to form stable mixed disulfide bonds. This property makes it an invaluable tool in substituted-cysteine accessibility method (SCAM) studies, where it is used to investigate conformational changes in proteins, map the relative positions of amino acids within a protein, and determine the functional roles of specific cysteine residues. Researchers utilize this compound to gain insights into the workings of ion channels, receptors, and enzymes. The covalent modification introduced by this reagent can produce a measurable effect on the protein's function, such as altering ion current in voltage-gated channels, thereby providing critical functional information. This product is intended for research applications by trained professionals. For Research Use Only. Not intended for diagnostic or therapeutic use. References: • Xu, M. & Akabus, M.H.: J. Biol. Chem., 268, 21505 (1993) • Yang, N. et al.: Neuron, 16, 113 (1996) • Kuner, T. et al.: Neuron, 17, 343 (1996)

Properties

IUPAC Name

1-methylsulfonylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYCFBWPSFFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542530
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-76-7
Record name S-Ethyl methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Ethyl methyl disulfide, 30% H₂O₂, glacial acetic acid.

  • Temperature : 60–80°C.

  • Time : 4–5 hours.

  • Mechanism : The reaction proceeds through the stepwise oxidation of the disulfide’s sulfur atoms. Initial oxidation yields a sulfenic acid intermediate, which further reacts to form the sulfinic acid (CH₃SO₂H). Subsequent oxidation or disproportionation leads to the thiosulfonate.

Challenges and Optimizations

  • Overoxidation Risk : Excessive H₂O₂ or prolonged reaction times may lead to sulfone byproducts (e.g., ethyl methyl sulfone).

  • Catalyst Efficiency : Homogeneous catalysts like acetic acid improve selectivity by stabilizing intermediates, achieving yields >90% in analogous sulfone syntheses.

Nucleophilic Substitution Using Methanesulfonyl Chloride

Thiosulfonates can be prepared via the reaction of sulfonyl chlorides with thiols. For this compound, methanesulfonyl chloride (CH₃SO₂Cl) reacts with ethanethiol (CH₃CH₂SH) under basic conditions:

CH3SO2Cl+CH3CH2SHBaseCH3SO2SCH2CH3+HCl\text{CH}3\text{SO}2\text{Cl} + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{Base}} \text{CH}3\text{SO}2\text{SCH}2\text{CH}3 + \text{HCl}

Key Parameters

  • Base Selection : Triethylamine or pyridine neutralizes HCl, shifting equilibrium toward product formation.

  • Solvent : Dichloromethane or chloroform facilitates mixing and byproduct removal.

  • Yield : Reported yields for analogous thiosulfonates range from 70–85%.

Limitations

  • Thiol Availability : Ethanethiol’s volatility and odor complicate handling.

  • Purity Concerns : Residual sulfonyl chloride or thiol may require chromatographic purification.

Oxalyl Chloride-Mediated Synthesis from Dimethyl Sulfoxide

Adapting methodologies for S-mthis compound, this compound could be synthesized via oxalyl chloride activation of dimethyl sulfoxide (DMSO). Substituting DMSO with ethyl methyl sulfoxide may yield the target compound:

CH3S(O)CH2CH3(COCl)2CH3SO2SCH2CH3+byproducts\text{CH}3\text{S(O)CH}2\text{CH}3 \xrightarrow{\text{(COCl)}2} \text{CH}3\text{SO}2\text{SCH}2\text{CH}3 + \text{byproducts}

Procedure Insights

  • Reagents : Oxalyl chloride ((COCl)₂), ethyl methyl sulfoxide.

  • Temperature : Room temperature to 50°C.

  • Workup : Aqueous extraction and distillation isolate the product.

Advantages

  • Solvent-Free : Reactions proceed without additional solvents, aligning with green chemistry principles.

  • Scalability : Demonstrated for gram-scale synthesis in related systems.

Radical-Mediated Coupling Approaches

Emerging strategies employ radical initiators to couple sulfinic acids with thiols. For example, methanesulfinic acid (CH₃SO₂H) and ethanethiol could react under oxidative conditions:

CH3SO2H+CH3CH2SHI2,ΔCH3SO2SCH2CH3+H2O\text{CH}3\text{SO}2\text{H} + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{I}2, \Delta} \text{CH}3\text{SO}2\text{SCH}2\text{CH}3 + \text{H}2\text{O}

Experimental Considerations

  • Oxidants : Iodine (I₂) or peroxides generate thiyl radicals.

  • Yield : Limited data exists for this compound, but similar reactions afford 60–75% yields.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYield*AdvantagesLimitations
Disulfide OxidationEthyl methyl disulfide, H₂O₂60–80°C, 4–5h~85%Cost-effective, scalableOveroxidation risk
Sulfonyl Chloride + ThiolCH₃SO₂Cl, CH₃CH₂SHRoom temp, base70–85%High purityOdorous thiol handling
Oxalyl Chloride ActivationEthyl methyl sulfoxide25–50°CN/ASolvent-free, greenRequires specialized sulfoxide
Radical CouplingCH₃SO₂H, CH₃CH₂SHI₂, heat60–75%Mild conditionsModerate yields

*Yields extrapolated from analogous reactions.

Mechanistic Insights and Side Reactions

Sulfur Oxidation States

Thiosulfonate synthesis requires precise control over sulfur oxidation. Disulfide oxidation must halt at the +4 oxidation state (sulfinate) to avoid progression to sulfone (+6 state). Catalysts like acetic acid modulate this balance by stabilizing reactive intermediates.

Byproduct Formation

  • Sulfones : Result from overoxidation or excessive H₂O₂.

  • Disproportionation : Sulfinic acids may disproportionate into thiosulfonates and sulfonic acids under acidic conditions.

Industrial and Environmental Considerations

Green Metrics

  • Atom Economy (AE) : The disulfide oxidation method achieves an AE of 92%, as H₂O₂ contributes only oxygen atoms.

  • Process Mass Intensity (PMI) : Solvent-free methods (e.g., oxalyl chloride route) minimize PMI to <3, outperforming solvent-dependent protocols (PMI >5) .

Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycerol can participate in several reactions:

    Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back to glycerol and decanoic acid.

    Oxidation/Reduction: DAGs can undergo oxidation (e.g., via lipases) or reduction (e.g., via hydrogenation).

    Substitution: Functional group substitutions can occur at the sn-1 or sn-2 positions.

    Common Reagents: Lipases, acids, bases, and reducing agents.

    Major Products: Hydrolysis yields glycerol and decanoic acid, while other reactions may produce modified DAGs.

Scientific Research Applications

Chemical Mutagenesis

Overview:
EMTS is recognized as an effective mutagenic agent used to induce genetic variability in various organisms, particularly in crop plants. It operates primarily by causing nucleotide substitutions, which can lead to beneficial phenotypic changes.

Case Study: Rice Mutagenesis
A study examined the effects of EMTS on the Basmati rice variety (Oryza sativa L.). Seeds were treated with varying concentrations (0.25% to 1.25%) of EMTS. The results indicated that:

  • Germination Rates: Decreased significantly with higher concentrations.
  • Phenotypic Variability: Induced mutations resulted in over 800 novel mutant types, enhancing genetic diversity and crop resilience .

Table 1: Effects of EMTS on Rice Germination and Growth

EMTS Concentration (%)Germination Rate (%)Root Length (cm)Shoot Length (cm)Plant Height (cm)
0.2590152030
0.5075121828
0.7550101525
1.003051015
1.250---

Protein Structure and Function Studies

Overview:
EMTS is utilized in probing the structures and functions of proteins, particularly through techniques like site-directed mutagenesis and substituted cysteine accessibility method (SCAM). This allows researchers to map protein structures and understand their functional dynamics.

Case Study: Ion Channel Proteins
Research has demonstrated that EMTS can modify cysteine residues introduced into ion channel proteins, leading to measurable changes in their function. This technique has been applied to various ion channels, including:

  • Muscle acetylcholine receptors
  • GABA receptors
  • NMDA glutamate receptors

These studies have provided insights into the conformational changes and gating mechanisms of these proteins .

Table 2: Applications of EMTS in Protein Studies

Protein TypeMethod UsedKey Findings
Acetylcholine ReceptorSCAMIdentified gating mechanisms through cysteine modification .
GABA ReceptorElectrophysiologyRevealed structural dynamics during activation .
NMDA ReceptorSite-directed MutagenesisEnhanced understanding of ligand binding .

Genomic Studies

Overview:
The use of EMTS extends to genomic studies where it aids in analyzing DNA lesions and mutations across entire genomes.

Case Study: Whole Genome Sequencing
A study utilized EMTS-induced mutations to explore single nucleotide polymorphisms (SNPs) across the genome of model organisms such as Arabidopsis thaliana. The research found:

  • A mutation frequency of approximately one SNP per every 200 kb.
  • Predominant G/C-to-A/T transitions, highlighting the specificity of EMTS as a mutagen .

Table 3: Summary of Genomic Changes Induced by EMTS

OrganismMutation Frequency (SNPs/200 kb)Dominant Mutation Type
Arabidopsis thaliana1G/C to A/T
Oryza sativaSimilar pattern observedG/C to A/T
Caenorhabditis elegansComparable ratesG/C to A/T

Drug Development Potential

Overview:
Research has also explored the potential of methanethiosulfonate derivatives, including EMTS, as ligands for therapeutic targets such as STAT3, which is implicated in cancer progression.

Case Study: STAT3 Inhibitors
A series of methanethiosulfonate hybrids were synthesized and tested for their ability to inhibit STAT3 activity. These compounds showed promise as potential anticancer agents due to their selective inhibition properties .

Mechanism of Action

1,2-Didecanoyl-sn-glycerol activates PKC by binding to its C1 domain, triggering downstream signaling cascades. PKC regulates cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    1,2-Dioctanoyl-sn-glycerol: Similar to 1,2-Didecanoyl-sn-glycerol, but with octanoic acid at both positions.

    Other DAGs: Explore related diacylglycerols with varying acyl chain lengths.

Biological Activity

Ethyl methanethiosulfonate (EMS) is a versatile organosulfur compound known primarily for its mutagenic properties. This article explores the biological activity of EMS, focusing on its mechanisms of action, applications in genetic research, and implications in cancer therapy.

Chemical Structure and Classification
this compound is classified as an alkylating agent, which means it can introduce alkyl groups into various biological molecules, particularly DNA. Its chemical structure is represented as CH₃SO₃C₂H₅, indicating it is the ethyl ester of methanesulfonic acid. This compound is particularly notable for its ability to induce mutations by modifying nucleotides in DNA.

Mechanism of Mutagenesis
The primary mechanism through which EMS induces mutations involves the alkylation of guanine bases in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this abnormal base can result in mispairing with thymine instead of cytosine, ultimately causing G:C to A:T transitions. This mutagenic process has been quantified, showing mutation rates ranging from 5×1045\times 10^{-4} to 5×1025\times 10^{-2} per gene without significant cell mortality .

Applications in Genetic Research

Use as a Mutagen
EMS is widely utilized in experimental genetics for creating mutant libraries. For example, a study involving the construction of a mutant library from Neopyropia yezoensis demonstrated that varying EMS concentrations can lead to significant phenotypic changes in thallus shape and growth rates . Researchers found that lower doses (1% to 2.25%) led to stable growth rates while higher concentrations resulted in increased mortality among archeospores.

Induction of Recombination
In addition to point mutations, EMS has been shown to induce mitotic recombination in organisms such as Saccharomyces cerevisiae. This recombination process is crucial for repairing DNA damage and enhancing genetic diversity in populations .

Implications for Cancer Therapy

Targeting STAT3 Pathway
Recent research has explored the potential of methanethiosulfonate derivatives, including EMS, as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancers. Studies indicate that these compounds can selectively bind to the STAT3-SH2 domain and exhibit antiproliferative effects on cancer cell lines such as HCT-116 . The ability to selectively target tumor cells while sparing normal cells presents a promising avenue for developing new anticancer therapies.

Case Studies and Research Findings

StudyOrganismKey Findings
Neopyropia yezoensis Mutant Library ConstructionMarine AlgaEMS induced significant phenotypic variations; optimal mutagen concentration identified .
STAT3 Inhibitors DevelopmentHuman Cancer CellsMethanethiosulfonate derivatives showed selective binding and moderate antiproliferative activity .
Whole Genome EffectsLotus japonicusComprehensive analysis demonstrated extensive genomic alterations post-EMS treatment .

Safety and Handling

Despite its utility in research, EMS is classified as mutagenic, teratogenic, and carcinogenic. Proper safety protocols must be followed when handling this compound to mitigate risks associated with exposure. It is crucial to ensure that EMS is adequately disposed of by hydrolyzing it into less harmful substances before disposal.

Q & A

Q. What are the recommended safety protocols for handling Ethyl Methanethiosulfonate in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Emergency showers and eyewash stations should be accessible. Contaminated clothing must be removed immediately and laundered by trained personnel. Work areas should be ventilated to minimize inhalation risks, and spills must be neutralized with appropriate absorbents (e.g., sodium bicarbonate) .

Q. How should this compound be stored and disposed of to ensure stability and safety?

Store the compound in airtight, light-resistant containers at 2–8°C. Long-term storage may lead to degradation; thus, periodic stability testing is advised. Dispose of waste via incineration or chemical deactivation (e.g., alkaline hydrolysis) in compliance with local regulations. Avoid aqueous solutions unless reactivity under specific pH conditions is experimentally required .

Q. What are the primary applications of this compound in basic biochemical research?

It is widely used for cysteine-specific modification in proteins. The reagent forms disulfide bonds with thiol groups, enabling site-directed labeling, protein structure probing, and functional studies (e.g., enzyme active site analysis). Standard protocols involve incubating the compound with target proteins at molar ratios of 1:10–1:50 (reagent:protein) in buffered solutions (pH 6.5–8.0) .

Advanced Research Questions

Q. How can this compound be applied in the substituted-cysteine accessibility method (SCAM) to study ion channel dynamics?

In SCAM, cysteine residues are introduced into target proteins (e.g., potassium channels) via mutagenesis. This compound selectively modifies these residues, altering ion conductance. By measuring changes in electrophysiological activity before and after modification, researchers infer conformational states or pore accessibility. For example, studies on K⁺ channels revealed pore-lining residues critical for ion selectivity .

Q. What methodological strategies mitigate contradictory results in cysteine modification experiments?

Contradictions often arise from incomplete reaction kinetics or off-target effects. To address this:

  • Optimize reaction time (typically 5–30 minutes) and temperature (4–25°C).
  • Use competitive inhibitors (e.g., β-mercaptoethanol) to confirm specificity.
  • Validate results with orthogonal techniques like mass spectrometry or X-ray crystallography .

Q. How can researchers ensure reproducibility in studies involving this compound?

Key considerations include:

  • Standardizing reagent purity (≥95% by HPLC).
  • Documenting reaction conditions (pH, ionic strength, and co-solvents).
  • Replicating experiments across multiple protein batches.
  • Reporting negative controls (e.g., cysteine-free mutants) to rule out nonspecific modifications .

Q. What are the limitations of this compound in probing membrane protein structures?

Hydrophobic regions of membrane proteins may limit reagent accessibility. To overcome this:

  • Use detergent solubilization or nanodiscs to mimic lipid environments.
  • Combine with cryo-EM or fluorescence quenching for real-time structural analysis.
  • Compare results with alternative probes (e.g., maleimide derivatives) for cross-validation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data from this compound-based protein modification assays?

Analyze potential confounding factors:

  • pH dependence : Reactivity peaks near physiological pH; deviations may reduce efficiency.
  • Redox state : Residual reducing agents (e.g., DTT) can inhibit modification.
  • Steric hindrance : Bulky residues near cysteine sites may block access. Statistical tools (e.g., ANOVA) can assess variability across replicates .

Q. What metadata is critical for documenting this compound experiments?

Include:

  • Reagent lot number and purity.
  • Reaction buffer composition (e.g., Tris vs. phosphate buffers).
  • Incubation time/temperature.
  • Instrumentation details (e.g., spectrometer calibration for kinetic assays). Disciplinary metadata standards (e.g., MIAPE for proteomics) enhance reproducibility .

Ethical and Regulatory Considerations

Q. How should researchers address ethical compliance in studies using hazardous reagents like this compound?

  • Conduct risk assessments under institutional biosafety committees.
  • Train personnel in hazard communication (GHS) and emergency response.
  • Anonymize data sharing protocols to protect researcher identities in public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Methanethiosulfonate
Reactant of Route 2
Ethyl Methanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.